molecular formula C21H16N4O B4916298 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4916298
M. Wt: 340.4 g/mol
InChI Key: LQZFSVOLFZLFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a potent and selective small-molecule inhibitor of Receptor Interacting Serine/Threonine Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling pathways. By specifically targeting the kinase activity of RIPK1, this compound effectively blocks TNF receptor-mediated necroptotic cell death , a form of programmed necrosis implicated in the pathogenesis of numerous diseases. Its primary research value lies in dissecting the contribution of RIPK1-driven necroptosis in pathological contexts such as ischemic injury (e.g., stroke and myocardial infarction) , neurodegenerative conditions (including Amyotrophic Lateral Sclerosis and Alzheimer's disease) , and systemic inflammatory response syndromes. The quinoline scaffold of this inhibitor is designed for high target affinity and cellular permeability, making it a critical tool for elucidating complex cell death mechanisms and for exploring novel therapeutic strategies aimed at modulating inflammation and tissue damage.

Properties

IUPAC Name

2-pyridin-4-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(24-14-15-5-9-22-10-6-15)18-13-20(16-7-11-23-12-8-16)25-19-4-2-1-3-17(18)19/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFSVOLFZLFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available aromatic ketones and aldehydes. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation, which facilitates the formation of the quinoline and pyridine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound’s nitrogen-rich structure enables coordination with transition metals. Key interactions include:

Metal IonBinding SitesComplex TypeApplications
Cu(II)Pyridine N, Quinoline NOctahedralCatalysis, antimicrobial agents
Fe(III)Quinoline N, amide OSquare planarMagnetic materials research
Pd(II)Pyridine NSquare planarCross-coupling catalyst precursors

Reactions typically occur in ethanol or DMF at 60–80°C, yielding stable complexes characterized by UV-Vis and XRD. For example, Cu(II) complexes demonstrate enhanced antibacterial activity against E. coli (MIC = 8 µg/mL).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinoline ring undergoes substitution at position 2 or 4:

Reaction ConditionsReagentsProductsYield
KNO₃, H₂SO₄, 0°CNitronium ion3-Nitro derivative72%
Cl₂, FeCl₃, 40°CCl⁺6-Chloro derivative65%

NAS is facilitated by the electron-withdrawing carboxamide group, which activates the quinoline ring toward electrophilic attack.

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsNotes
6M HCl, refluxH₃O⁺Quinoline-4-carboxylic acidComplete conversion in 12 hr
NaOH (10%), 80°COH⁻Carboxylate saltRequires 24 hr for full cleavage

This reaction is critical for prodrug activation or metabolite studies.

Redox Reactions

The pyridine and quinoline moieties participate in oxidation/reduction:

Reaction TypeReagentsOutcome
OxidationKMnO₄, H₂O, 100°CPyridine N-oxide formation
ReductionNaBH₄, MeOH, 25°CPartial saturation of quinoline ring

Oxidation of the pyridine ring enhances water solubility, while reduction modifies electronic properties for photophysical studies.

Cross-Coupling Reactions

Though less common due to steric hindrance, Suzuki-Miyaura couplings are feasible:

SubstrateBoronic AcidCatalystProductYield
4-Bromo derivativePhenylboronic acidPd(PPh₃)₄4-Phenylquinoline analog58%

Reactions require anhydrous DMF and elevated temperatures (100°C).

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes:

  • Ring-opening reactions : Formation of acyclic imines via C–N bond cleavage.

  • Dimerization : [2+2] Cycloaddition at the quinoline C2–C3 bond, yielding a cyclobutane-linked dimer (confirmed by MS/MS).

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets:

  • Enzyme inhibition : Binds to Plasmodium falciparum elongation factor 2 (PfEF2) via H-bonding with the amide carbonyl (Kd = 12 nM) .

  • DNA intercalation : Planar quinoline moiety inserts into DNA base pairs, confirmed by fluorescence quenching assays.

Scientific Research Applications

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, which play critical roles in various biological processes, including signal transduction pathways involved in memory and learning. Compounds derived from quinoline structures have been investigated for their ability to inhibit PDE5, an enzyme implicated in neurodegenerative diseases like Alzheimer's disease (AD).

  • Case Study : A recent study highlighted the efficacy of a pyridine-substituted quinoline derivative that exhibited potent PDE5 inhibitory activity with an IC50 value of 20 nM. This compound demonstrated improved metabolic stability and was shown to restore long-term potentiation (LTP) in mouse models of AD, suggesting its potential as a therapeutic agent for cognitive enhancement and memory restoration .

Targeted Drug Delivery Systems

The ability of quinoline derivatives to form complexes with metal ions presents opportunities for targeted drug delivery, particularly in cancer therapy. By conjugating these compounds with nanoparticles, researchers aim to create systems that can deliver nitric oxide (NO) selectively to tumor sites.

  • Mechanism : The synthesized complexes can release NO upon irradiation with near-infrared light, allowing for localized treatment while minimizing systemic toxicity. This approach is particularly promising for prostate cancer, where targeted delivery can enhance therapeutic efficacy .

Data Table: Summary of Applications

Application AreaCompound TypeMechanism/EffectReferences
PDE InhibitionQuinoline DerivativeInhibits PDE5, enhances synaptic plasticity
Targeted Drug DeliveryMetal ComplexesReleases NO upon NIR light exposure
Cancer TherapyNanoparticle ConjugatesTargeted delivery to tumor sites

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridin-4-ylmethyl group distinguishes it from naphthyl or chlorophenyl substituents in analogs like compounds 7 and Y043-0052. This may enhance solubility compared to highly lipophilic groups (e.g., naphthyl) .
  • Cabamiquine’s morpholinylmethyl and pyrrolidinylethyl groups suggest improved bioavailability and target engagement in antimicrobial contexts .

Key Observations :

  • Piperidine-derived analogs exhibit higher yields (69.5%), possibly due to steric and electronic advantages .

Physicochemical Properties

Critical physicochemical parameters include melting points, lipophilicity (logP), and stability:

Compound Name Melting Point (°C) logP Stability Notes Reference
Target Compound ~5.5* Likely stable in solid state
N-(Naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (9) 188–189 High melting point due to rigid naphthyl group
N-(2-Chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) 6.73 High lipophilicity
(Z)-2-(4-Oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide (8) Unstable in organic solvents

Key Observations :

  • The target compound’s pyridin-4-ylmethyl group may lower logP compared to Y203-8013 (logP 6.73), balancing lipophilicity and solubility.
  • Stability issues in analogs like compound 8 highlight the importance of substituent choice for storage .

Key Observations :

  • Pyridine-containing analogs (e.g., compound 1) show enzyme inhibition, suggesting the target compound may interact with similar targets .

Biological Activity

The compound 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions, including the formation of amide bonds between pyridine derivatives and quinoline carboxylic acids. The structural integrity of the compound is crucial for its biological activity, as various substituents can influence its interaction with biological targets.

Antimycobacterial Activity

Research indicates that quinoline derivatives, including 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, exhibit significant antimycobacterial properties. A study evaluated a series of substituted quinoline carboxamides against mycobacterial species, demonstrating that certain derivatives showed higher activity than established drugs like isoniazid and pyrazinamide. Specifically, compounds with similar structures displayed IC50 values indicating potent inhibition against Mycobacterium tuberculosis .

Antiproliferative Effects

The antiproliferative activity of pyridine and quinoline derivatives has been extensively studied. For instance, compounds related to 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications in the functional groups significantly affect the IC50 values across different cell lines such as HeLa and MDA-MB-231. For example, the introduction of hydroxyl (-OH) or methoxy (-OCH3) groups has been associated with improved antiproliferative activity .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : Quinoline derivatives often function as enzyme inhibitors. They can interfere with metabolic pathways essential for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Metal Coordination : The ability to form complexes with metal ions (e.g., Mn(II), Fe(II)) enhances their biological efficacy by facilitating targeted delivery systems in therapeutic applications .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical and experimental settings:

  • Antimycobacterial Study : A series of quinoline derivatives were synthesized and tested against M. tuberculosis, revealing that certain compounds exhibited MIC values lower than standard treatments .
  • Cancer Cell Line Testing : In vitro studies demonstrated that modifications in the pyridine ring significantly affected cell viability in various cancer types, emphasizing the importance of structural optimization for therapeutic development .

Q & A

Basic: What are the recommended synthetic routes for 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide?

The compound can be synthesized via carbodiimide-mediated coupling or modified Pfitzinger reactions. A common approach involves coupling quinoline-4-carboxylic acid derivatives with substituted pyridylmethylamines using coupling reagents like PyBOP in DMF, with N-methylmorpholine (NMM) as a base. For example:

  • Step 1 : React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with PyBOP in DMF.
  • Step 2 : Add 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole and NMM, stirring at room temperature overnight.
  • Yield : ~59% after vacuum filtration and drying .
    Alternative routes involve RuO₂/NaIO₄-mediated oxidation for functionalization, though this may introduce instability in certain derivatives (e.g., compound 8 in ) .

Basic: What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent orientation. For example, pyridyl protons typically resonate at δ 8.5–9.0 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 390.5 [M+1] for analogs) and fragmentation patterns .
  • HPLC Purification : Agilent Zorbax SB-C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) ensure >95% purity .

Basic: What are common impurities or by-products during synthesis?

  • Unreacted intermediates : Residual carboxylic acid or amine precursors due to incomplete coupling.
  • Oxidative by-products : Over-oxidation during RuO₂/NaIO₄ reactions (e.g., compound 6 vs. 8 in ) .
  • Degradation products : Instability in organic solvents (e.g., compound 8 decomposes upon prolonged storage) .

Advanced: How can synthesis be optimized for higher yields?

  • Coupling reagent selection : Replace PyBOP with HATU for sterically hindered amines (improves yields from 59% to >70%) .
  • Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time (e.g., 30 min vs. overnight) .
  • Solvent optimization : Use DCM/MeCN mixtures for oxidation steps to minimize side reactions .

Advanced: How to address instability of derivatives in organic solvents?

  • Storage conditions : Store under inert gas (N₂/Ar) at -20°C in anhydrous DMSO .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .
  • Avoid prolonged exposure : Purify immediately post-synthesis and limit freeze-thaw cycles .

Advanced: How to resolve contradictory CYP450 binding data for analogs?

  • Substituent effects : Pyridin-3-yl vs. pyridin-4-yl groups alter binding to CYP2C9 (e.g., compound 7 vs. 8 in ). Use site-directed mutagenesis to identify key binding residues .
  • Assay conditions : Compare results across pH 7.4 (physiological) vs. pH 6.5 (lysosomal) to assess environmental dependency .

Advanced: What structure-activity relationship (SAR) trends are observed in quinoline-4-carboxamide derivatives?

Substituent Biological Impact Example
Pyridin-4-ylmethylEnhanced CYP2C9 bindingCompound 9 (72.3% yield)
TrifluoromethylIncreased metabolic stabilityAnalog in
Bromo-quinolineImproved antimicrobial activity (MIC ≤1 µg/mL)Compound 6m

Advanced: How to validate target engagement in cellular assays?

  • Thermal shift assays : Monitor protein denaturation (ΔTm ≥2°C indicates binding) .
  • Competitive binding : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify IC₅₀ .
  • Gene knockdown : CRISPR/Cas9-mediated deletion of target genes (e.g., CYP2C9) to confirm on-mechanism activity .

Advanced: How to handle conflicting bioassay results across studies?

  • Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound concentrations .
  • Metabolic profiling : Use LC-MS to identify active metabolites in hepatocyte models .
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What computational methods predict binding modes?

  • Molecular docking : Use AutoDock Vina with CYP2C9 crystal structures (PDB: 1OG5) to model pyridyl interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of quinoline-protein complexes .
  • QSAR models : Correlate logP and polar surface area with antimicrobial activity (R² >0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.